molecular formula C23H22BrClN2O3 B11320243 7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11320243
M. Wt: 489.8 g/mol
InChI Key: OJPRTJJTPAPSHK-UHFFFAOYSA-N
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Description

7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-2-(4-chlorophenyl)-quinoxaline: Another brominated compound with similar structural features.

    N-(4-methoxy-phenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide: A compound with a piperidinyl group and similar pharmacological properties.

Properties

Molecular Formula

C23H22BrClN2O3

Molecular Weight

489.8 g/mol

IUPAC Name

7-bromo-N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H22BrClN2O3/c24-16-6-9-18-20(28)13-22(30-21(18)12-16)23(29)26-14-19(27-10-2-1-3-11-27)15-4-7-17(25)8-5-15/h4-9,12-13,19H,1-3,10-11,14H2,(H,26,29)

InChI Key

OJPRTJJTPAPSHK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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